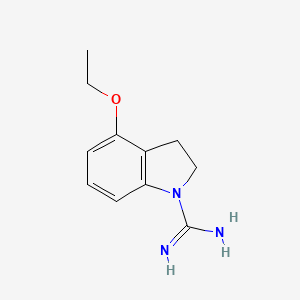

4-Ethoxyindoline-1-carboximidamide

Vue d'ensemble

Description

Molecular Structure Analysis

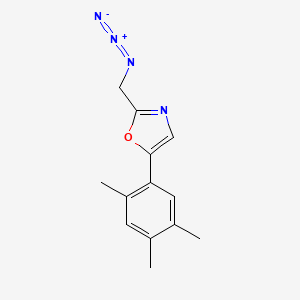

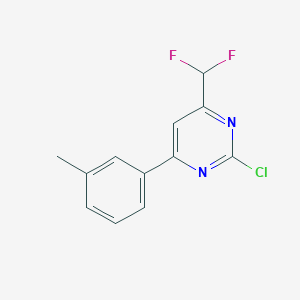

The molecular formula of 4-Ethoxyindoline-1-carboximidamide is C11H15N3O, and its molecular weight is 205.26 g/mol.Chemical Reactions Analysis

Indoline structures, including 4-Ethoxyindoline-1-carboximidamide, are commonly found in natural and synthetic compounds with medicinal value . They are used in drug design because of their special structure and properties .Applications De Recherche Scientifique

Photolabile Precursors in Chemical Synthesis

4-Ethoxyindoline-1-carboximidamide derivatives show potential in the field of chemical synthesis, particularly as photolabile precursors of carboxylic acids. Research indicates that substituents at the 4-position can significantly influence the efficiency of photolysis, a process important for the release of neuroactive amino acids and other biologically active molecules (Papageorgiou & Corrie, 2000).

Antihyperglycemic Agents

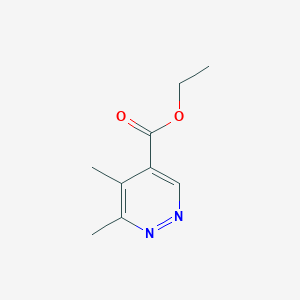

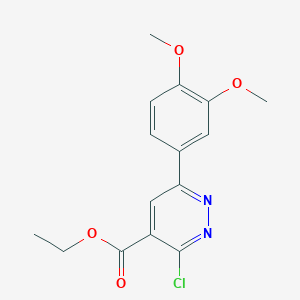

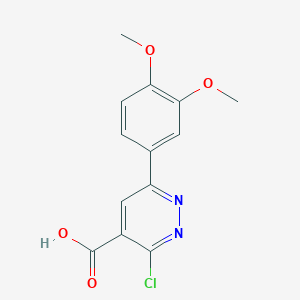

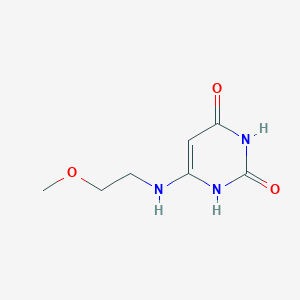

Compounds related to 4-Ethoxyindoline-1-carboximidamide have been studied for their potential antihyperglycemic effects. A novel series of carboximidamides linked with pyrimidine moiety demonstrated significant reduction in serum glucose levels, suggesting a potential for use in treating diabetes-related conditions (Moustafa et al., 2021).

Anti-inflammatory and Analgesic Agents

Derivatives of 4-Ethoxyindoline-1-carboximidamide have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Studies indicate that certain compounds exhibit significant cyclooxygenase inhibition and provide analgesic and anti-inflammatory effects, hinting at their potential in pain management and inflammation treatment (Abu‐Hashem et al., 2020).

Crystallographic Studies

The solid-state structure and properties of related N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamides, including those with substituents similar to 4-Ethoxyindoline-1-carboximidamide, have been explored, providing insights into their intramolecular interactions and potential applications in material science and molecular engineering (Boere et al., 2011).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include 4-ethoxyindoline-1-carboximidamide, often bind with high affinity to multiple receptors . This suggests that 4-Ethoxyindoline-1-carboximidamide may interact with a variety of cellular targets, potentially contributing to its biological activity.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been shown to inhibit certain enzymes, thereby altering the biochemical reactions they catalyze .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways . For instance, some indole derivatives have been shown to inhibit the activity of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .

Pharmacokinetics

The pharmacokinetics of a drug can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Indole derivatives are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-Ethoxyindoline-1-carboximidamide may have a broad range of molecular and cellular effects.

Orientations Futures

Propriétés

IUPAC Name |

4-ethoxy-2,3-dihydroindole-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-2-15-10-5-3-4-9-8(10)6-7-14(9)11(12)13/h3-5H,2,6-7H2,1H3,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETPPNPJHFUREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1CCN2C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxyindoline-1-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Dibenzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480946.png)

![2-Benzyl-1-cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480947.png)

![1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480955.png)